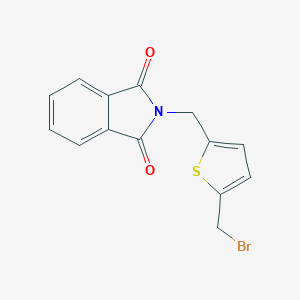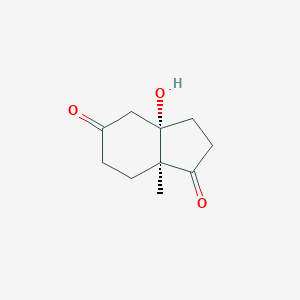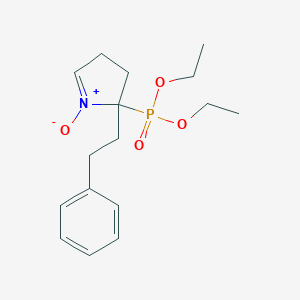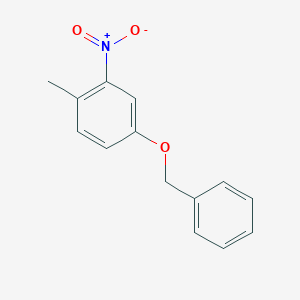
4-Benzyloxy-2-nitrotoluene
Overview
Description
4-Benzyloxy-2-nitrotoluene is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is a solid at room temperature and is soluble in dimethylformamide (DMF). This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
It’s often used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling, 4-Benzyloxy-2-nitrotoluene likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, this compound likely plays a role in the formation of carbon–carbon bonds, contributing to the synthesis of complex organic molecules .
Pharmacokinetics
It’s worth noting that the compound’s properties such as gi absorption, bbb permeant, and p-gp substrate status can significantly impact its bioavailability .
Result of Action
In the context of suzuki–miyaura coupling, it contributes to the formation of carbon–carbon bonds, which is a crucial step in the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in DMF
Molecular Mechanism
It is known that the compound can be involved in Suzuki–Miyaura cross-coupling reactions, which are widely-used transition metal catalyzed carbon–carbon bond forming reactions
Metabolic Pathways
It is known that 2,4-dinitrotoluene, a related compound, can be degraded by bacteria through novel pathways involving oxidative denitration and ring-fission
Preparation Methods
The synthesis of 4-Benzyloxy-2-nitrotoluene typically involves the reaction of 2-methyl-3-nitrophenol with benzyl chloride in the presence of anhydrous potassium carbonate and DMF. The reaction mixture is heated at 90°C for three hours, followed by extraction and recrystallization to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Benzyloxy-2-nitrotoluene undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The benzyloxy group can be substituted under appropriate conditions.
Common reagents used in these reactions include ozone, cobalt diacetate, and hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyloxy-2-nitrotoluene is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it can be part of research into new drug candidates.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 4-Benzyloxy-2-nitrotoluene include other nitro-substituted toluenes and benzyloxy derivatives. For example:
4-Nitrotoluene: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a methyl group, leading to different reactivity patterns.
The uniqueness of this compound lies in its combination of nitro and benzyloxy groups, which provide a balance of reactivity and stability, making it valuable in various research applications .
Properties
IUPAC Name |
1-methyl-2-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMVXGHRFDVQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384263 | |
| Record name | 4-Benzyloxy-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24239-67-6 | |
| Record name | 4-Benzyloxy-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


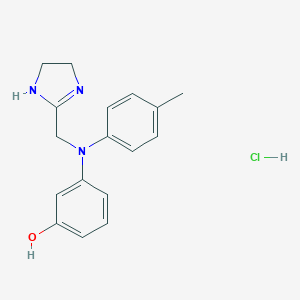
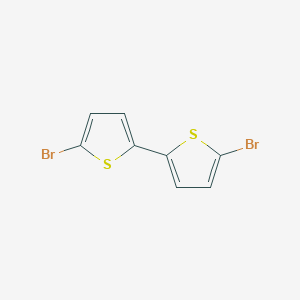
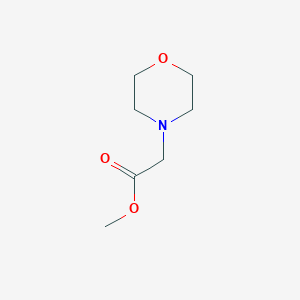
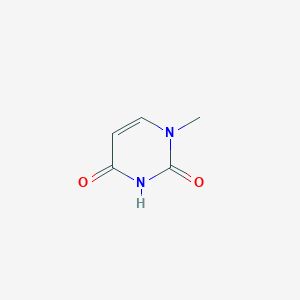
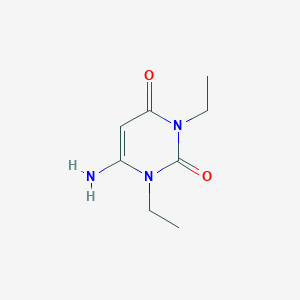
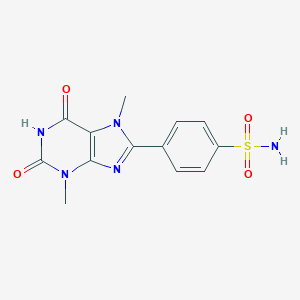
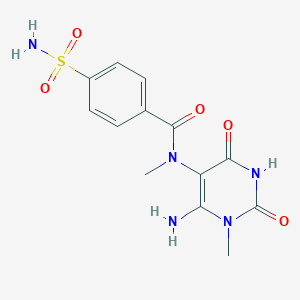
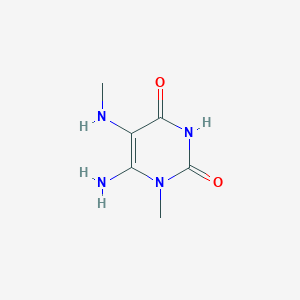

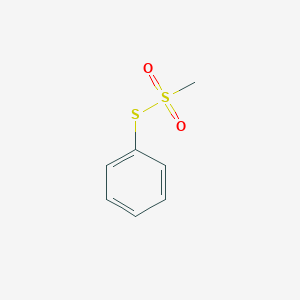
![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)
